BenchChemオンラインストアへようこそ!

2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE

Structure–Activity Relationship Antiproliferative NCI-60 Screening

2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile (CAS 76369-23-8, molecular formula C₉H₁₁N₅O₂, MW 221.22 g/mol) is a polysubstituted pyrimidine building block featuring a 2-amino group, a 4-hydroxy (tautomeric 6-oxo) moiety, a 6-morpholin-4-yl substituent, and a 5-carbonitrile group. This scaffold belongs to the morpholinopyrimidine-5-carbonitrile class, which has been extensively validated as a privileged pharmacophore for the design of dual PI3K/mTOR inhibitors.

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
CAS No. 76369-23-8
Cat. No. B1459973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE
CAS76369-23-8
Molecular FormulaC9H11N5O2
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=O)NC(=N2)N)C#N
InChIInChI=1S/C9H11N5O2/c10-5-6-7(12-9(11)13-8(6)15)14-1-3-16-4-2-14/h1-4H2,(H3,11,12,13,15)
InChIKeyLZANAKURZDJLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile (CAS 76369-23-8): A Strategic Morpholinopyrimidine-5-carbonitrile Building Block for Kinase Inhibitor Discovery


2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile (CAS 76369-23-8, molecular formula C₉H₁₁N₅O₂, MW 221.22 g/mol) is a polysubstituted pyrimidine building block featuring a 2-amino group, a 4-hydroxy (tautomeric 6-oxo) moiety, a 6-morpholin-4-yl substituent, and a 5-carbonitrile group . This scaffold belongs to the morpholinopyrimidine-5-carbonitrile class, which has been extensively validated as a privileged pharmacophore for the design of dual PI3K/mTOR inhibitors [1]. The compound is supplied as a research chemical with typical purity specifications of 95–98% and is catalogued under MDL MFCD26143738 . Several derivative series built upon this or closely related 6-morpholino-pyrimidine-5-carbonitrile intermediates have demonstrated sub-micromolar antiproliferative activity against NCI-60 human tumor cell lines and potent dual PI3Kα/β/δ and mTOR enzymatic inhibition [1].

Why 2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile Cannot Be Replaced by Generic Pyrimidine-5-carbonitrile Analogs


Within the morpholinopyrimidine-5-carbonitrile chemotype, the nature of the 2-position substituent is a decisive driver of both downstream synthetic versatility and biological outcome. Published structure–activity relationship (SAR) data demonstrate that converting the 2-methylthio group (Compound 4) to a 2-hydrazinyl moiety (Compound 5) markedly decreases antiproliferative activity, confirming that even subtle alterations at position 2 produce quantifiable differences in cellular potency [1]. The 2-amino group present in the target compound provides a distinct nucleophilic handle for derivatization—diazotization, acylation, or condensation—that is chemically orthogonal to the hydrazinyl reactivity exploited in the reported Schiff base series (12a–h) [1]. Furthermore, the 4-hydroxy/6-oxo tautomeric system and the 5-carbonitrile electron-withdrawing group collectively modulate the pyrimidine ring electronics in ways that simpler building blocks such as 2-aminopyrimidine-5-carbonitrile (CAS 1753-48-6, lacking both morpholine and 4-hydroxy) or 2-(4-morpholinyl)-5-pyrimidinecarbonitrile (lacking 2-amino and 4-hydroxy) cannot replicate [2]. Generic substitution with an inadequately functionalized analog therefore risks both synthetic dead-ends and loss of the pharmacological trajectory validated by the morpholinopyrimidine-5-carbonitrile literature [1].

Quantitative Differentiation Evidence for 2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile vs. Closest Analogs


2-Position Substituent Drives Antiproliferative Phenotype: Thiomethyl to Hydrazinyl Conversion Decreases Activity

Published SAR at the NCI-60 panel provides a direct, quantitative comparator showing the functional consequence of altering the 2-position substituent on the morpholinopyrimidine-5-carbonitrile core. Compound 4 (2-methylthio) achieved 47.82% growth inhibition (GI%) against SNB-75 CNS and 54.34% GI% against A498 renal cell lines at 10 µM, whereas Compound 5 (2-hydrazinyl) exhibited decreased activity across the panel—explicitly noted as a loss of potency relative to Compound 4 [1]. This establishes that the 2-position group is not a passive bystander; its identity materially impacts cellular activity. The target compound bears a 2-amino substituent—electronically and sterically distinct from both –SCH₃ and –NHNH₂—and is therefore predicted to occupy a different position in the SAR landscape, enabling distinct derivatization trajectories and potentially different intrinsic activity [1].

Structure–Activity Relationship Antiproliferative NCI-60 Screening

Derivatization Versatility: 2-Amino vs. 2-Hydrazinyl Intermediate Determines Accessible Chemical Space

The 2-hydrazinyl intermediate (Compound 5, CAS not assigned) has been extensively exploited for Schiff base formation with substituted aldehydes, yielding the potent 12a–h series [1]. However, this hydrazinyl handle is chemically committed to imine/heterocycle formation. In contrast, the target compound (CAS 76369-23-8) presents a 2-amino group that enables a broader repertoire of transformations: diazotization/Sandmeyer chemistry, amide coupling with carboxylic acids, urea formation with isocyanates, and nucleophilic aromatic substitution pathways that are inaccessible from the hydrazinyl congener . The compound is explicitly catalogued as a 'versatile small molecule scaffold' by commercial suppliers . While the hydrazinyl intermediate 5 is typically prepared in situ and not commercially stocked, the 2-amino building block is available off-the-shelf at 95–98% purity from multiple vendors (Leyan 98%, AKSci 95%, CymitQuimica 95%, Chemenu 95%+) .

Synthetic Chemistry Building Block Utility Medicinal Chemistry

Commercial Purity and Supply Chain Benchmarking: 95–98% vs. Unstocked or Lower-Grade Analogs

The target compound is commercially supplied at certified purity levels of 95% (AKSci, CymitQuimica, Chemenu) to 98% (Leyan), enabling direct use in medicinal chemistry campaigns without additional purification . In contrast, the structurally closest published intermediate—2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Compound 5)—is not commercially stocked and must be synthesized in-house via a multi-step sequence starting from the Biginelli reaction, requiring thiourea, methyl iodide, phosphorus oxychloride, morpholine, and hydrazine hydrate over 5 synthetic steps [1]. This represents an estimated 2–3 week synthesis and purification workflow before downstream chemistry can commence. The 2-methylthio analog (Compound 4) is also not widely listed by major research chemical suppliers. The off-the-shelf availability of the 2-amino building block at defined purity therefore represents a significant acceleration of hit-to-lead timelines compared to custom synthesis of the comparator intermediates [1].

Procurement Purity Specification Supply Chain

Downstream Biological Validation: Compounds Derived from the Morpholinopyrimidine-5-carbonitrile Core Achieve Sub-Micromolar Dual PI3K/mTOR Inhibition

Although the target building block itself has not been profiled in enzymatic assays, compounds derived from the morpholinopyrimidine-5-carbonitrile scaffold have been rigorously characterized. The most potent derivative, 12b, inhibited PI3Kα, PI3Kβ, and PI3Kδ with IC₅₀ values of 0.17 ± 0.01, 0.13 ± 0.01, and 0.76 ± 0.04 µM, respectively, representing 46-fold, 42-fold, and 4.6-fold improvements over the reference PI3K inhibitor LY294002 (IC₅₀: 7.90, 5.43, and 3.48 µM, respectively) [1]. Against mTOR, 12b achieved an IC₅₀ of 0.83 ± 0.05 µM, comparable to the clinical agent Afinitor (everolimus) [1]. Compound 12d showed IC₅₀ values of 1.27 ± 0.07 (PI3Kα), 3.20 ± 0.16 (PI3Kβ), and 1.98 ± 0.11 µM (PI3Kδ), with mTOR IC₅₀ of 2.85 ± 0.17 µM [1]. This enzymatic potency cascade is directly contingent on the integrity of the 6-morpholino-pyrimidine-5-carbonitrile core—the very scaffold for which the target compound serves as the 2-amino building block. Substituting an analog lacking the morpholine or carbonitrile moieties would ablate the key pharmacophoric features identified in the docking studies reported alongside these data [1].

PI3K/mTOR Dual Inhibition Enzymatic Assay Kinase Selectivity

Identity Verification: CAS 76369-23-8 Is Not JNJ-42756493 (Erdafitinib)—Avoiding Procurement Errors

A critical sourcing risk exists: certain non-authoritative vendor platforms erroneously equate CAS 76369-23-8 (C₉H₁₁N₅O₂, MW 221.22) with JNJ-42756493/erdafitinib (CAS 1346242-81-6, C₂₅H₃₀N₆O₂, MW 446.54) . These are structurally and pharmacologically distinct entities. Erdafitinib is an FDA-approved pan-FGFR tyrosine kinase inhibitor with a quinoxaline-based structure; the target compound is a low-molecular-weight pyrimidine building block [1]. This misattribution has no basis in the primary literature and presents a genuine risk of incorrect procurement. Verified vendors supplying the authentic compound under the correct CAS include Leyan (98% purity), AKSci (95%), CymitQuimica (95%, MDL MFCD26143738), and Chemenu (95%+) . The MDL number MFCD26143738 provides an additional orthogonal identifier for unambiguous ordering .

Chemical Identity Quality Control Procurement Accuracy

Cost-per-Gram Benchmarking: Premium Pricing Reflects Multi-Step Synthesis Complexity

The target compound is a premium-priced building block reflecting its multi-step synthesis from thiourea via the Biginelli reaction, alkylation, chlorination, morpholine substitution, and functional group manipulations [1]. CymitQuimica lists the compound at €467.00 per 250 mg and €1,665.00 per 2.5 g (equivalent to €1,868/g and €666/g at scale, respectively) . Leyan offers 98% purity material in the Chinese market. In comparison, the simpler 2-aminopyrimidine-5-carbonitrile (CAS 1753-48-6, lacking morpholine and 4-hydroxy) is substantially less expensive (typically <€50/g at research scale) but lacks the pharmacophoric complexity required for direct entry into PI3K/mTOR medicinal chemistry [2]. The premium for CAS 76369-23-8 is therefore attributable to the installed morpholine ring, the 4-hydroxy/6-oxo tautomeric system, and the 5-carbonitrile group—all of which would require additional synthetic steps if starting from a simpler pyrimidine core. For laboratories weighing make-vs.-buy decisions, the commercial availability at defined purity eliminates the need for a 5-step in-house synthesis with estimated reagent costs and 2–3 weeks of chemist time [1].

Cost Analysis Bulk Procurement Synthesis Economics

Optimal Use Cases for 2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile (CAS 76369-23-8)


Medicinal Chemistry: Synthesis of Novel Dual PI3K/mTOR Inhibitor Libraries via 2-Amino Derivatization

The 2-amino group on this building block serves as the primary diversification point for generating compound libraries targeting the PI3K/Akt/mTOR axis. Unlike the published 2-hydrazinyl intermediate that is restricted to Schiff base chemistry, the 2-NH₂ handle supports amide coupling with diverse carboxylic acid building blocks, urea formation, reductive amination, and heterocycle annulation—enabling exploration of chemical space orthogonal to existing morpholinopyrimidine-5-carbonitrile patents [1]. The resulting derivatives can be screened directly against PI3Kα/β/δ and mTOR in biochemical assays, where the scaffold has already demonstrated the capacity to achieve IC₅₀ values 4.6–46-fold superior to LY294002 across PI3K isoforms [1].

Hit-to-Lead Optimization: Rapid SAR Exploration with Off-the-Shelf Core Intermediate

For laboratories operating under compressed timelines, the commercial availability of this building block at 95–98% purity eliminates the 5-step, multi-week synthesis of the core intermediate that would otherwise be required [1]. This enables parallel synthesis of 24–96 member libraries within days of receiving the building block, rather than weeks, directly accelerating the hit-to-lead phase. The defined purity specification also ensures that biological assay results are not confounded by intermediate-derived impurities, a risk inherent in in-house synthesized intermediates that may carry through regioisomeric or metal contaminants from the chlorination (POCl₃) and morpholine substitution steps [1].

Chemical Biology Tool Compound Development: Kinase Profiling and Selectivity Assessment

Derivatives of the morpholinopyrimidine-5-carbonitrile scaffold have demonstrated not only potent PI3K/mTOR dual inhibition but also differential selectivity across PI3K isoforms—Compound 12b showed 5.8-fold selectivity for PI3Kβ (IC₅₀ 0.13 µM) over PI3Kδ (IC₅₀ 0.76 µM) [1]. By starting from the 2-amino building block and systematically varying the introduced moiety, chemical biology groups can dissect the structural determinants of isoform selectivity within this chemotype, potentially yielding probe compounds with defined PI3K isoform selectivity profiles suitable for target validation studies [1].

Process Chemistry: Scalable Intermediate for API Route Scouting

As morpholinopyrimidine-5-carbonitrile derivatives progress toward preclinical development, the availability of this building block from multiple commercial suppliers at defined purity provides supply chain redundancy for route scouting activities . The 2-amino group offers a chemically robust handle compatible with the amide bond-forming reactions preferred in process-scale synthesis, potentially offering advantages over the more reactive and less stable hydrazinyl intermediate used in the published medicinal chemistry routes [1]. The MDL identifier MFCD26143738 provides a standardized ordering reference across suppliers .

Quote Request

Request a Quote for 2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.